2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-14-4-9-18(17(20)12-14)26-13-19(23)21-15-5-7-16(8-6-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDUIJWSOWSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenolic Alkylation via Nucleophilic Substitution
The phenoxyacetic acid intermediate is synthesized through a base-mediated alkylation of 2-bromo-4-methylphenol with chloroacetic acid.
Procedure :
-
Reaction Setup : 2-Bromo-4-methylphenol (10.0 mmol, 1.87 g) and chloroacetic acid (12.0 mmol, 1.13 g) are dissolved in anhydrous acetone (50 mL).
-
Base Addition : Potassium carbonate (15.0 mmol, 2.07 g) is added, and the mixture is refluxed at 60°C for 12 hours.
-
Workup : The reaction is quenched with ice-cold water (100 mL), acidified to pH 2–3 using HCl (1 M), and extracted with ethyl acetate (3 × 50 mL).
-
Purification : The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield white crystals.
Characterization Data :
-
Yield : 78%
-
IR (KBr, cm⁻¹) : 1745 (C=O, acid), 1240 (C-O-C ether), 590 (C-Br).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (d, J = 2.4 Hz, 1H, Ar-H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.62 (s, 2H, OCH₂CO), 2.34 (s, 3H, CH₃), 12.1 (s, 1H, COOH).
Preparation of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Sulfonylation of Aniline
The sulfonamide subunit is synthesized via a two-step process involving chlorosulfonation and subsequent amine coupling.
Step 1: Synthesis of 4-Chlorosulfonylphenylamine
-
Chlorosulfonation : Aniline (10.0 mmol, 0.93 g) is treated with chlorosulfonic acid (30.0 mmol, 3.48 g) at 0°C for 2 hours.
-
Quenching : The mixture is poured onto ice, and the precipitate is filtered and dried.
Step 2: Coupling with Pyrrolidine
-
Reaction : 4-Chlorosulfonylphenylamine (5.0 mmol, 1.12 g) is reacted with pyrrolidine (6.0 mmol, 0.43 g) in dichloromethane (20 mL) at 25°C for 6 hours.
-
Purification : The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization Data :
-
Yield : 65%
-
IR (KBr, cm⁻¹) : 1330 (S=O asym), 1160 (S=O sym), 3350 (N-H).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 3.20–3.15 (m, 4H, pyrrolidine CH₂), 1.80–1.75 (m, 4H, pyrrolidine CH₂).
Amide Coupling: Final Assembly
Activation of Carboxylic Acid
The phenoxyacetic acid is activated using thionyl chloride to form the corresponding acyl chloride.
Procedure :
-
Activation : 2-(2-Bromo-4-methylphenoxy)acetic acid (5.0 mmol, 1.32 g) is refluxed with thionyl chloride (10 mL) for 3 hours. Excess thionyl chloride is removed under vacuum.
Coupling with 4-(Pyrrolidin-1-ylsulfonyl)aniline
The acyl chloride is reacted with the sulfonamide aniline derivative under basic conditions.
Procedure :
-
Reaction : The acyl chloride (5.0 mmol) is added dropwise to a solution of 4-(pyrrolidin-1-ylsulfonyl)aniline (5.5 mmol, 1.45 g) and triethylamine (6.0 mmol, 0.61 g) in dry THF (30 mL) at 0°C.
-
Stirring : The mixture is warmed to 25°C and stirred for 12 hours.
-
Workup : The reaction is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
-
Purification : The crude product is recrystallized from ethanol/water (4:1).
Characterization Data :
-
Yield : 72%
-
IR (KBr, cm⁻¹) : 1680 (C=O amide), 1540 (N-H bend), 1325 (S=O).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.70 (s, 2H, OCH₂CO), 3.18–3.12 (m, 4H, pyrrolidine CH₂), 2.32 (s, 3H, CH₃), 1.78–1.72 (m, 4H, pyrrolidine CH₂).
-
ESI-MS (m/z) : 482.1 [M + H]⁺.
Optimization and Mechanistic Considerations
Critical Parameters in Amide Bond Formation
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and pyrrolidinylsulfonyl groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the pyrrolidinyl sulfonamide moiety is believed to enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. In particular, derivatives of similar acetamide compounds have been reported to exhibit effective antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance activity against resistant strains .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological research, particularly regarding its potential neuroprotective effects. Compounds with similar structural motifs have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like epilepsy and neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The brominated phenoxy group and the pyrrolidinylsulfonyl phenyl group could play crucial roles in binding to the target and exerting the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS: 443896-40-0): This positional isomer swaps the bromo and methyl groups on the phenoxy ring (4-bromo-2-methyl vs. 2-bromo-4-methyl). Such isomerism can alter steric hindrance and electronic distribution, impacting receptor binding or metabolic stability. For example, bromo at the ortho position (as in the target compound) may enhance steric interactions with hydrophobic enzyme pockets compared to para substitution .
- Methoxy derivatives often exhibit improved bioavailability, as seen in NSAIDs, but may compromise target affinity in certain contexts .
Sulfonamide Group Variations
- Morpholinosulfonyl Derivatives (e.g., Compounds 5i–5o): Compounds like N-(4-(morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) feature a six-membered morpholine ring instead of pyrrolidine. Morpholine’s oxygen atom enhances hydrogen-bonding capacity, which may improve water solubility. For instance, 5i–5o exhibit distinct NMR profiles (e.g., 1H-NMR δ 7.5–8.1 ppm for aromatic protons) and melting points ranging from 160–220°C, suggesting varied crystallinity compared to pyrrolidine analogs .
Piperazinylsulfonyl Analogs (e.g., Compound 35) : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) demonstrated potent analgesic activity (comparable to paracetamol) due to the piperazine ring’s basic nitrogen, which may facilitate CNS penetration. In contrast, pyrrolidine’s smaller ring size could reduce off-target effects but limit blood-brain barrier permeability .
Biological Activity
The compound 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18BrN3O3S
- Molecular Weight: 398.30 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit the following mechanisms:
- Inhibition of Protein Targets: The sulfonamide moiety suggests potential inhibition of enzymes related to inflammation and pain pathways.
- Neurotransmitter Modulation: The pyrrolidine ring may influence neurotransmitter systems, particularly in the context of pain relief and anticonvulsant properties.
Biological Activity Overview
The compound has shown promise in several areas of biological activity:
- Anticonvulsant Activity: Studies have indicated that similar compounds with pyrrolidine structures exhibit anticonvulsant effects. For instance, derivatives have been tested in animal models, demonstrating efficacy in reducing seizure frequency and severity .
- Anti-inflammatory Properties: The sulfonamide group is often associated with anti-inflammatory effects, potentially making this compound useful in treating conditions like rheumatoid arthritis .
- Analgesic Effects: The combination of the phenoxy and acetamide groups suggests potential analgesic properties, which may be explored further in clinical settings .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights that may apply to our compound of interest:
-
Anticonvulsant Studies:
- A study on piperazine derivatives revealed significant anticonvulsant activity when tested against various seizure models, suggesting that modifications to the piperazine moiety can enhance efficacy .
- Compounds exhibiting higher lipophilicity showed better central nervous system penetration and prolonged action, which could be relevant for our compound's design .
-
Anti-inflammatory Research:
- Research into sulfonamide derivatives has demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo, indicating a potential application for chronic inflammatory diseases .
- A specific study noted that compounds similar to our target demonstrated reduced edema in animal models, supporting their use as anti-inflammatory agents .
Data Table: Comparative Biological Activities
Q & A
Basic: What are the recommended safety protocols for handling 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in laboratory settings?
Methodological Answer:
Based on structurally analogous compounds (e.g., acetamide derivatives with bromo and sulfonyl groups), safety protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved masks) is advised if aerosolization is possible during weighing or synthesis .
- Storage: Store in airtight containers at room temperature in a dry environment to prevent hydrolysis or degradation .
- Exposure Control: Use fume hoods for dust-generating steps and implement rigorous hand hygiene post-handling .
Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Key analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., 467.3 g/mol for C20H22BrN2O4S) and isotopic patterns consistent with bromine .
- NMR Spectroscopy: Compare ¹H/¹³C-NMR shifts with predicted values (e.g., pyrrolidine sulfonyl protons at δ 3.1–3.3 ppm; aromatic protons influenced by bromine at δ 7.2–7.8 ppm) .
- HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
Advanced: What experimental strategies are effective in resolving contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer:
For conflicting results (e.g., variable IC50 values in DHFR inhibition studies):
- Kinetic Assay Optimization: Standardize substrate concentrations (e.g., dihydrofolate at Km levels) and pre-incubation times to ensure equilibrium .
- Crystallographic Studies: Co-crystallize the compound with target enzymes (e.g., DHFR) to validate binding modes and identify steric clashes or solvation artifacts .
- Control for Redox Interference: Include antioxidants (e.g., DTT) to rule out thiol-mediated false positives from the pyrrolidine sulfonyl group .
Advanced: How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved?
Methodological Answer:
Structural modifications guided by structure-activity relationship (SAR) studies:
- Solubility Enhancement: Introduce polar groups (e.g., morpholine instead of pyrrolidine) or replace bromine with trifluoromethyl to reduce logP .
- Metabolic Stability: Block CYP450 oxidation sites (e.g., methyl substitution on the phenoxy ring) or replace labile sulfonamide bonds with sulfones .
- Prodrug Strategies: Mask the acetamide group as a phosphate ester to improve oral bioavailability .
Basic: What are the critical steps in synthesizing this compound, and how can yield be optimized?
Methodological Answer:
Based on analogous bromoacetamide syntheses:
- Key Reaction: Coupling 2-bromo-4-methylphenol with N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide via nucleophilic aromatic substitution (K2CO3/DMF, 80°C, 12 hr) .
- Yield Optimization: Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC (hexane:EtOAc 3:1). Purify via recrystallization (ethanol/water) to achieve >85% yield .
Advanced: How can computational methods aid in predicting off-target interactions or toxicity?
Methodological Answer:
- Molecular Docking: Screen against toxicity databases (e.g., Tox21) using AutoDock Vina to predict binding to hERG channels or nuclear receptors .
- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (low for sulfonamide derivatives) and CYP inhibition risks .
- QSAR Modeling: Train models on brominated acetamide datasets to predict mutagenicity (Ames test) and hepatotoxicity .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature: Store at 2–8°C in amber vials to prevent photodegradation of the bromophenoxy moiety .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Stability Monitoring: Perform quarterly HPLC checks to detect degradation products (e.g., free phenol from hydrolysis) .
Advanced: How can researchers address low reproducibility in biological activity across cell-based assays?
Methodological Answer:
- Cell Line Authentication: Use STR profiling to confirm identity and avoid cross-contamination .
- Serum Concentration Standardization: Limit FBS to 5% to reduce nonspecific protein binding .
- Batch Consistency: Pre-test compound solubility in assay buffers (e.g., DMSO stock ≤0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
